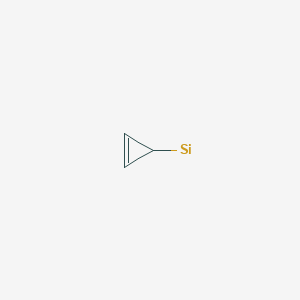

CID 69302208

Description

CID 69302208 is a compound cataloged in PubChem, a public chemical database maintained by the National Institutes of Health (NIH).

- Structural analysis: Determination of molecular formula, functional groups, and stereochemistry via spectroscopic techniques (e.g., NMR, mass spectrometry) .

- Physicochemical properties: Calculation of molecular weight, topological polar surface area (TPSA), logP, and solubility, often inferred from computational tools like PubChem’s chemical structure database .

- Biological relevance: Potential pharmacological or toxicological roles, inferred from structural analogs or activity assays .

Properties

Molecular Formula |

C3H3Si |

|---|---|

Molecular Weight |

67.14 g/mol |

InChI |

InChI=1S/C3H3Si/c4-3-1-2-3/h1-3H |

InChI Key |

VXQGRFXSWOICDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC1[Si] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 69302208 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 69302208 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, it may be explored for its therapeutic properties. In industry, it can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 69302208 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 69302208, a systematic comparison with structurally or functionally related compounds is essential. The methodologies outlined in the evidence emphasize:

- Structural similarity : Using tools like Tanimoto coefficients or 3D overlays to quantify similarity (e.g., compares bile acids via 2D/3D structural alignment) .

- Functional overlap : Shared biological targets or metabolic pathways (e.g., highlights CYP enzyme inhibition as a key parameter) .

- Toxicity and pharmacokinetics : Bioavailability, blood-brain barrier (BBB) penetration, and toxicity alerts, as seen in ’s analysis of brominated thiophene derivatives .

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings :

Structural Similarity : this compound may share functional groups (e.g., sulfonic acid or aromatic rings) with CID 737737, as seen in brominated thiophene derivatives . ’s 3D overlays of bile acids demonstrate how structural alignment can highlight conserved pharmacophores .

Pharmacological Overlap : If this compound is a CYP inhibitor (hypothetical), its mechanism could parallel CID 737737’s CYP1A2 inhibition . Such inferences align with ’s criteria for "toxicological similarity" based on shared targets .

Divergence in Toxicity : Oscillatoxin derivatives (CID 101283546) exhibit cytotoxicity due to macrocyclic lactone motifs, unlike smaller thiophene-based compounds . This underscores the role of molecular size and complexity in toxicity profiles.

Research Implications and Limitations

- Data Gaps : The absence of experimental data for this compound in the provided evidence necessitates reliance on predictive models or analogs. Supplementary materials (e.g., Additional Files 1–8 in ) could fill these gaps with spectral data or bioassay results .

- Methodological Frameworks : ’s guidelines for assessing mixture similarity—via chemical class, environmental fate, or toxicity—are transferable to single-compound comparisons .

- Validation Needs : Structural predictions require experimental validation, as emphasized in ’s standards for reporting spectroscopic data and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.